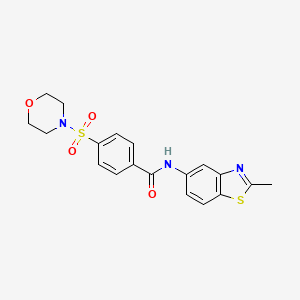

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide

Description

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core substituted with a methyl group at position 2 and a morpholine-4-sulfonyl moiety attached via a benzamide linker. This compound’s structural complexity arises from the integration of heterocyclic (benzothiazole) and sulfonamide pharmacophores, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, and neurological disorders. Its molecular formula is C₁₉H₁₉N₃O₃S₂, with a molecular weight of 421.51 g/mol, and it is reported to have a purity of 95% in commercial sources.

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13-20-17-12-15(4-7-18(17)27-13)21-19(23)14-2-5-16(6-3-14)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOALNGSAHNDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiazole derivative with chlorosulfonic acid, followed by the addition of morpholine to form the morpholinosulfonyl group.

Formation of the Benzamide Group: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide has a molecular formula of and a molecular weight of approximately 334.39 g/mol. The compound contains a benzothiazole moiety, which is known for its diverse biological activities.

Medicinal Applications

2.1 Antitumor Activity

Research has indicated that compounds containing the benzothiazole scaffold exhibit significant antitumor properties. In particular, this compound has shown promise in inhibiting the growth of various cancer cell lines. A study reported that derivatives of benzothiazole demonstrated selective cytotoxicity against non-small cell lung cancer (EKVX), leukemia (RPMI-8226), and ovarian cancer (OVCAR-4) with GI50 values ranging from 15.1 to 28.7 μM .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be between 12.5 and 100 μg/mL .

Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationship of benzothiazole derivatives, including this compound. Modifications to the benzothiazole core and sulfonamide group have been shown to influence the compound's potency and selectivity against various cancer types .

Case Studies

5.1 Case Study: Antitumor Efficacy

In a preclinical study, this compound was tested on several cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly more than standard chemotherapeutics at comparable concentrations .

5.2 Case Study: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against multiple pathogens. The findings revealed that it exhibited potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

N-(1,3-Benzothiazol-5-yl)-4-(ethanesulfonyl)benzamide (BG14610)

- Molecular Formula : C₁₆H₁₄N₂O₃S₂

- Molecular Weight : 346.42 g/mol

- Key Differences: Replaces the morpholine-4-sulfonyl group with an ethanesulfonyl moiety.

- Activity : Ethanesulfonyl derivatives are often explored for kinase inhibition but may exhibit reduced target affinity compared to morpholine-sulfonyl analogues due to weaker hydrogen-bonding capacity.

2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

- Molecular Formula : C₂₀H₂₀N₄O₃S₂

- Molecular Weight : 452.54 g/mol

- Key Differences: Substitutes the benzothiazole ring with a pyridyl-thiazole system.

3-(3-Methylphenyl)-7-(morpholine-4-sulfonyl)-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione (BG14612)

Functional Analogues with Related Pharmacophores

N-[(3-Nitro-4-{[2-(phenylsulfanyl)ethyl]amino}phenyl)sulfonyl]-4-[2-(2-phenylethyl)-1,3-benzothiazol-5-yl]benzamide

- Molecular Formula : C₃₀H₂₆N₄O₅S₃

- Molecular Weight : 642.78 g/mol

- Key Differences: Features a nitro group and phenylsulfanyl-ethylamine side chain.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

Data Tables: Structural and Functional Comparisons

Research Findings and Key Insights

- Synthetic Routes : The target compound is synthesized via carbodiimide-mediated coupling, similar to methods used for BG14610 and BG14612. Morpholine-sulfonyl derivatives generally require precise control of reaction conditions to avoid byproducts.

- Spectroscopic Characterization : IR and NMR data confirm the presence of sulfonyl (νS=O at ~1150–1250 cm⁻¹) and benzamide carbonyl (νC=O at ~1660–1680 cm⁻¹) groups, consistent with analogues like BG14612.

- Biological Activity : Morpholine-sulfonyl derivatives exhibit enhanced kinase inhibition compared to ethanesulfonyl variants, likely due to stronger hydrogen bonding with ATP-binding pockets.

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a morpholine sulfonyl group and an amide functional group. Its structural formula can be represented as follows:

This structure contributes to its pharmacological properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in cancer progression and inflammatory responses.

- Receptor Modulation : It may act as a modulator of G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways related to cell growth and survival.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cancer-related enzymes | |

| Receptor Modulation | Modulates GPCR signaling | |

| Antioxidant Properties | Reduces oxidative stress |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, with IC50 values indicating potent efficacy.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, the compound was administered to assess its anti-inflammatory properties. Results indicated a marked reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. The structure-activity relationship (SAR) studies have revealed that modifications to the benzothiazole or morpholine groups can lead to increased potency against specific targets.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide?

The synthesis of this compound requires precise control of reaction conditions. Key parameters include:

- Temperature : Reactions often proceed optimally between 60–80°C to balance yield and purity .

- Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance solubility of intermediates .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) or coupling agents (e.g., EDCI/HOBt) improve sulfonamide bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol are standard for isolating high-purity product (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical techniques include:

- NMR spectroscopy : and NMR verify benzothiazole and morpholine sulfonyl group connectivity. Peaks at δ 2.6–3.1 ppm (morpholine protons) and δ 7.5–8.3 ppm (benzothiazole aromatic protons) are diagnostic .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 431.12) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

- Enzyme inhibition : Assays against kinases or sulfotransferases (IC determination via fluorometric/colorimetric methods) due to the morpholine sulfonyl group’s affinity for ATP-binding pockets .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations to identify antiproliferative activity .

- Solubility : Kinetic solubility in PBS (pH 7.4) or DMSO to guide formulation for in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

SAR strategies include:

- Functional group substitution : Replace the benzothiazole’s methyl group with halogens (e.g., Cl, Br) to enhance hydrophobic interactions with target proteins .

- Morpholine ring modification : Introduce sp-rich substituents (e.g., piperazine) to improve metabolic stability .

- Bioisosteric replacement : Swap the benzamide with a thioamide to modulate electronic effects and binding kinetics .

- Data analysis : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate structural changes with activity .

Q. What mechanistic insights explain contradictory cytotoxicity results across cell lines?

Contradictions may arise from:

- Target selectivity : Off-target effects in cells with overexpressed kinases (e.g., EGFR in A549 vs. low expression in HepG2) .

- Metabolic activation : Cytochrome P450-mediated conversion to reactive metabolites in specific cell types (e.g., liver-derived HepG2) .

- Assay interference : Thiazole ring autofluorescence in fluorometric assays, requiring validation via orthogonal methods (e.g., Western blot for apoptosis markers) .

Q. How can researchers resolve low yield during the final coupling step of synthesis?

Low yield (<40%) in sulfonamide bond formation can be mitigated by:

- Activation strategies : Use HATU or PyBOP instead of EDCI to enhance coupling efficiency .

- Stoichiometry : Increase molar equivalents of 4-(morpholine-4-sulfonyl)benzoic acid (1.5–2.0 eq) .

- Inert conditions : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .

- Real-time monitoring : Use TLC (silica plates, UV visualization) to track reaction progress and optimize termination points .

Q. What advanced techniques elucidate its interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) for enzyme targets like carbonic anhydrase .

- X-ray crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding poses at 2.0–2.5 Å resolution .

- Cryo-EM : For large complexes, use single-particle analysis to map interactions in near-native conditions .

Methodological Resources

- Synthetic protocols : Optimized procedures from and .

- Analytical workflows : HPLC and NMR parameters from and .

- Biological assays : Enzyme inhibition protocols in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.